Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate is a chemical compound with the molecular formula C14H15BrN2O2 and a molecular weight of 323.19 g/mol It is a pyrazole derivative, characterized by the presence of a bromophenyl group and a tert-butyl ester
Mechanism of Action
Target of Action
The primary targets of “Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate” are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets through heterocyclization .
Result of Action
Some pyrazole derivatives have been shown to exhibit antibacterial activities .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, it is recommended to store this compound in a dark place at a temperature between 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate typically involves the reaction of 4-bromophenylhydrazine with tert-butyl acetoacetate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a building block for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate is unique due to its specific combination of a bromophenyl group and a pyrazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the development of new materials.
Properties
IUPAC Name |
tert-butyl 4-(4-bromophenyl)pyrazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-11(8-16-17)10-4-6-12(15)7-5-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSVRTUIYMLKCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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